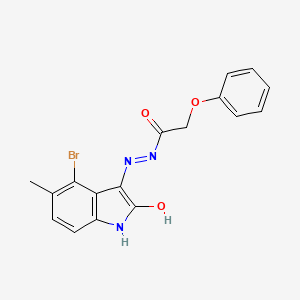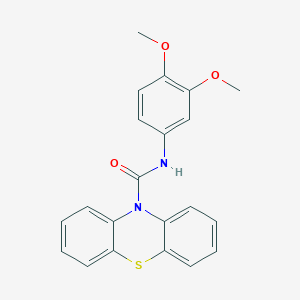![molecular formula C20H19NO5 B3560468 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide](/img/structure/B3560468.png)
2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide
Overview
Description
2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a chromen-2-one moiety, and a dimethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide typically involves multiple steps. One common method involves the reaction of 4-methoxyphenol with 2-oxo-2H-chromene-7-carboxylic acid in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction mixture is heated under an inert atmosphere, usually argon, at elevated temperatures (around 125°C) for an extended period (24 hours) to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
Compared to similar compounds, 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromen-2-one moiety, in particular, is responsible for its potential antioxidant and anti-inflammatory activities, setting it apart from other related compounds .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxy-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21(2)19(22)12-25-15-8-9-16-17(11-20(23)26-18(16)10-15)13-4-6-14(24-3)7-5-13/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHNQOIZGIDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3560401.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3560433.png)
![Ethyl 2-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3560437.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B3560442.png)


![[2-(4-cyclohexylphenyl)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B3560461.png)
![N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3560471.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B3560477.png)
![ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3560478.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B3560483.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3560489.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3560492.png)
